4-(3-Butyl-1-imidazolio)-1-butanesulfonic acid triflate
Overview
Description
4-(3-Butyl-1-imidazolio)-1-butanesulfonic acid triflate is a chemical compound that belongs to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances. This particular compound is used in various scientific research applications due to its versatility and effectiveness as a reagent and catalyst.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Butyl-1-imidazolio)-1-butanesulfonic acid triflate typically involves the reaction of 1-butylimidazole with 1,4-butanesultone. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the formation of the imidazolium salt. The resulting product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often incorporating continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-(3-Butyl-1-imidazolio)-1-butanesulfonic acid triflate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often in the presence of reducing agents such as sodium borohydride.
Substitution: The imidazolium ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce a variety of functional groups onto the imidazolium ring .
Scientific Research Applications
4-(3-Butyl-1-imidazolio)-1-butanesulfonic acid triflate is widely used in scientific research due to its unique properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 4-(3-Butyl-1-imidazolio)-1-butanesulfonic acid triflate involves its interaction with molecular targets through ionic and hydrogen bonding. The imidazolium cation can stabilize transition states and intermediates in chemical reactions, enhancing reaction rates and selectivity. The sulfonic acid group provides additional functionality, allowing the compound to participate in a variety of chemical processes .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Butyl-3-methylimidazolium tetrafluoroborate
- 1-Ethyl-3-methylimidazolium ethyl sulfate
Uniqueness
Compared to these similar compounds, 4-(3-Butyl-1-imidazolio)-1-butanesulfonic acid triflate offers unique advantages such as higher thermal stability and a broader range of solubility. Its specific structure allows for enhanced catalytic activity and versatility in various chemical reactions .
Properties
IUPAC Name |
4-(3-butylimidazol-1-ium-1-yl)butane-1-sulfonic acid;trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3S.CHF3O3S/c1-2-3-6-12-8-9-13(11-12)7-4-5-10-17(14,15)16;2-1(3,4)8(5,6)7/h8-9,11H,2-7,10H2,1H3;(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUNHKAVFOFCHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)CCCCS(=O)(=O)O.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F3N2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467103 | |
Record name | 4-(3-Butyl-1-imidazolio)-1-butanesulfonic acid triflate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90467103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439937-63-0 | |
Record name | 4-(3-Butyl-1-imidazolio)-1-butanesulfonic acid triflate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90467103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-Butyl-1-imidazolio)-1-butanesulfonic acid triflate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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